molecular formula C14H13N3O3 B5490540 N-(1,3-BENZODIOXOL-5-YL)-N'-(4-PYRIDYLMETHYL)UREA

N-(1,3-BENZODIOXOL-5-YL)-N'-(4-PYRIDYLMETHYL)UREA

Cat. No.: B5490540
M. Wt: 271.27 g/mol
InChI Key: NIADUQIWCLTLFJ-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-N’-(4-PYRIDYLMETHYL)UREA is a synthetic organic compound that features a benzodioxole moiety and a pyridylmethyl group linked through a urea functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-(4-PYRIDYLMETHYL)UREA typically involves the reaction of 1,3-benzodioxole-5-amine with 4-pyridylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature to slightly elevated temperatures (e.g., 25-50°C).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N’-(4-PYRIDYLMETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridyl or benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-(4-PYRIDYLMETHYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyridylmethyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-BENZODIOXOL-5-YL)-N’-(4-PYRIDYLMETHYL)CARBAMATE
  • N-(1,3-BENZODIOXOL-5-YL)-N’-(4-PYRIDYLMETHYL)THIOUREA
  • N-(1,3-BENZODIOXOL-5-YL)-N’-(4-PYRIDYLMETHYL)AMINE

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-N’-(4-PYRIDYLMETHYL)UREA is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-14(16-8-10-3-5-15-6-4-10)17-11-1-2-12-13(7-11)20-9-19-12/h1-7H,8-9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIADUQIWCLTLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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